

# 3-Bromo-2-fluoropyridine: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-2-fluoropyridine

Cat. No.: B1273648

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## Introduction

**3-Bromo-2-fluoropyridine** is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.<sup>[1]</sup> Its unique chemical structure, featuring both bromine and fluorine substituents on the pyridine ring, imparts distinct reactivity that is leveraged in the development of novel pharmaceuticals and agrochemicals.<sup>[1][2]</sup> This technical guide provides an in-depth overview of **3-Bromo-2-fluoropyridine**, including its chemical properties, safety information, common applications, and a detailed experimental protocol for its synthesis.

## Chemical and Physical Properties

The chemical and physical properties of **3-Bromo-2-fluoropyridine** are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	36178-05-9	[1][3][4]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrFN	[1]
Molecular Weight	175.99 g/mol	[1]
Appearance	White solid or colorless liquid	[1]
Boiling Point	76 °C at 20 mmHg	
Density	1.729 g/mL	[4]
Refractive Index	1.5370 - 1.5410	[4]
Flash Point	54 °C - 62 °C	[4]
Storage Temperature	0 - 8 °C, Keep in dark place, Sealed in dry, Room Temperature	[1][4]

## Safety and Handling

Proper handling of **3-Bromo-2-fluoropyridine** is critical to ensure laboratory safety. The compound is classified as a combustible liquid and causes skin irritation. Below is a summary of its key safety information.

Hazard Category	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritation	GHS07 (Exclamation mark)	Warning	H315: Causes skin irritation
Flammable liquids	GHS07 (Exclamation mark)	Warning	H227: Combustible liquid

### Precautionary Statements:

- Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wash skin thoroughly after handling. Wear protective gloves.[5][6]

- Response: If on skin, wash with plenty of soap and water.<sup>[7]</sup> In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
- Storage: Store in a well-ventilated place. Keep cool.
- Disposal: Dispose of contents/container to an approved waste disposal plant.<sup>[5][6]</sup>

## Applications in Synthesis

**3-Bromo-2-fluoropyridine** is a versatile intermediate in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> The differential reactivity of the bromine and fluorine atoms allows for selective functionalization of the pyridine ring.<sup>[2]</sup>

- Pharmaceutical Development: It is a key intermediate in the synthesis of various drug candidates, including those with anti-cancer and anti-inflammatory properties.<sup>[1]</sup> The 3-fluoropyridine moiety is a common feature in many modern pharmaceuticals.
- Agrochemicals: This compound is used in the formulation of pesticides and herbicides, contributing to the development of effective crop protection agents.<sup>[1]</sup>
- Material Science: It is also employed in the creation of advanced materials, such as polymers and coatings with enhanced chemical resistance.<sup>[1]</sup>

The bromine atom can readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.<sup>[2]</sup> The fluorine atom, on the other hand, can influence the electronic properties and metabolic stability of the final molecule.<sup>[2]</sup>

## Experimental Protocol: Synthesis of 3-Bromo-2-fluoropyridine

The following is a representative protocol for the synthesis of **3-Bromo-2-fluoropyridine** from 2,3-dibromopyridine. This method involves a nucleophilic aromatic substitution reaction to replace one of the bromine atoms with fluorine.

Materials:

- 2,3-Dibromopyridine
- Potassium Fluoride (spray-dried)
- Dimethyl Sulfoxide (DMSO), anhydrous
- Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes

#### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

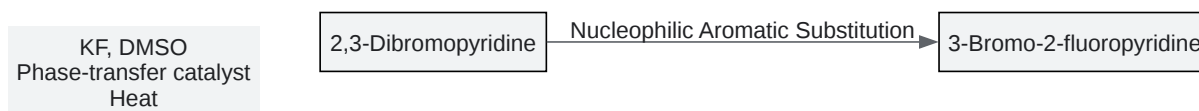
#### Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dibromopyridine (1.0 eq), spray-dried potassium fluoride (2.0 eq), and a catalytic amount of a phase-transfer catalyst.
- Add anhydrous DMSO to the flask to dissolve the reactants.

- Heat the reaction mixture to 120-140 °C with vigorous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Quench the reaction by pouring the mixture into a separatory funnel containing ice-water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure **3-Bromo-2-fluoropyridine**.

## Reaction Pathway

The synthesis of **3-Bromo-2-fluoropyridine** from 2,3-dibromopyridine via nucleophilic aromatic substitution is depicted in the following diagram.



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Caption: Synthesis of **3-Bromo-2-fluoropyridine**.

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Address: 3281 E Guasti Rd  
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